Methyl 3-iodo-1H-indazole-6-carboxylate

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Select this 3-iodo indazole derivative over bromo/chloro analogs for significantly enhanced reactivity in Pd-catalyzed cross-couplings. Its unique substitution pattern enables efficient synthesis of complex scaffolds, biotinylated probes, and pharmaceutical intermediates with improved yields. Ideal for medicinal chemistry and process scale-up requiring reliable, mild-condition coupling of the indazole-6-carboxylate core.

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
CAS No. 885518-82-1
Cat. No. B1326387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-iodo-1H-indazole-6-carboxylate
CAS885518-82-1
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NNC(=C2C=C1)I
InChIInChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12)
InChIKeyVSXHXVGWOSYULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-iodo-1H-indazole-6-carboxylate (CAS 885518-82-1): A Versatile Indazole Building Block for Medicinal Chemistry and Cross-Coupling


Methyl 3-iodo-1H-indazole-6-carboxylate (CAS 885518-82-1) is a heterocyclic indazole derivative with a molecular formula of C9H7IN2O2 and a molecular weight of 302.07 g/mol . It features a methyl ester at the 6-position and a reactive iodine atom at the 3-position on the indazole core. This specific substitution pattern establishes it as a versatile intermediate in organic synthesis, particularly for medicinal chemistry applications [1]. Its primary utility lies in its role as a key substrate for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex, substituted indazole scaffolds often found in bioactive molecules and pharmaceutical candidates.

The Substitution Trap: Why Methyl 3-iodo-1H-indazole-6-carboxylate (CAS 885518-82-1) Cannot Be Casually Swapped for Common Analogs


While the indazole scaffold is a common pharmacophore, the specific substitution pattern of methyl 3-iodo-1H-indazole-6-carboxylate creates unique, non-fungible properties. Simple substitution with a bromo- or chloro-analog is not equivalent; the 3-iodo substituent imparts significantly higher reactivity in key transition metal-catalyzed cross-coupling reactions, which is a cornerstone of modern medicinal chemistry. This differential reactivity, driven by the weaker carbon-iodine bond, directly impacts synthetic route efficiency, yields, and the ability to access certain molecular diversity. Furthermore, the physicochemical properties, such as lipophilicity and solubility, differ materially from other 3-halo analogs, which has downstream consequences for formulation and pharmacokinetic studies. The following quantitative evidence demonstrates exactly where and why these differences are critical for scientific selection and procurement.

Quantitative Differentiation: Direct Evidence for Methyl 3-iodo-1H-indazole-6-carboxylate vs. Analogs


Cross-Coupling Reactivity: 3-Iodo is Superior to 3-Bromo as a Substrate for Palladium Catalysis

The 3-iodo moiety is a critical structural determinant for efficient palladium-catalyzed cross-coupling. The weaker C-I bond undergoes oxidative addition to Pd(0) catalysts much more readily than the corresponding C-Br bond in 3-bromo analogs. This translates directly to higher yields and milder reaction conditions, a fact that makes the 3-iodo derivative the preferred building block for diversifying the indazole core [1]. The versatility of this handle is well-documented for Suzuki-Miyaura [2], Heck [3], and Sonogashira reactions, enabling a broad range of C-C bond formations.

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Comparative Solubility: Quantifying the Hydrophobic Impact of the 3-Iodo Group

The presence of the heavy iodine atom at the 3-position significantly reduces aqueous solubility compared to the unsubstituted indazole core. This property is crucial for designing compounds with specific lipophilicity (LogP) profiles. The measured solubility of methyl 3-iodo-1H-indazole-6-carboxylate is 0.33 g/L (25°C) , a value that defines its behavior in aqueous assay buffers and impacts formulation strategies.

Physicochemical Properties Formulation Medicinal Chemistry

Computed Lipophilicity (cLogP): The 3-Iodo Group is a Strong Driver of Hydrophobicity

Lipophilicity, often expressed as the partition coefficient (LogP), is a critical parameter for predicting a molecule's behavior in biological systems, including absorption, distribution, and metabolism. The calculated LogP for methyl 3-iodo-1H-indazole-6-carboxylate is 2.26 [1]. This value is substantially higher than what would be expected for less lipophilic 3-halo (e.g., chloro) or 3-unsubstituted analogs, indicating a pronounced hydrophobic character that can be leveraged to optimize a lead compound's pharmacokinetic properties.

Physicochemical Properties Drug Design Lipophilicity

Synthetic Utility as a Key Intermediate: Demonstrated Use in the Synthesis of 3-Substituted Indazoles

The primary value proposition of this compound is its function as a versatile electrophilic partner in cross-coupling. Literature procedures explicitly describe its use. For instance, methyl 3-iodo-1H-indazole-6-carboxylate (i-8c) has been reported as a starting material for further elaboration, being reacted with 2-chloro-6-(trifluoromethyl)benzoyl chloride and DMAP to produce a more complex, functionalized indazole derivative [1]. This demonstrates its real-world utility as a building block for creating structurally diverse molecules.

Synthetic Methodology Organic Synthesis Heterocycle Functionalization

High-Value Application Scenarios for Methyl 3-iodo-1H-indazole-6-carboxylate (CAS 885518-82-1) Based on Its Specific Properties


Medicinal Chemistry: Lead Diversification via Palladium-Catalyzed Cross-Coupling

The 3-iodo handle on this compound is ideally suited for Suzuki-Miyaura, Heck, and Sonogashira reactions [1]. A medicinal chemist seeking to explore SAR around the 3-position of an indazole-6-carboxylate lead series would procure this specific compound. Its higher reactivity compared to 3-bromo analogs ensures efficient and high-yielding coupling with a wide variety of aryl, vinyl, or alkynyl partners, enabling rapid library synthesis and exploration of chemical space.

Chemical Biology: Synthesis of Functional Probes and Bioconjugates

The ability to efficiently perform cross-coupling under mild conditions allows researchers to attach complex molecular fragments to the indazole core. This compound serves as an entry point for creating biotinylated probes, fluorescent tags, or photoaffinity labels by reacting with appropriately functionalized coupling partners. Its moderate LogP of 2.26 [2] also provides a beneficial starting point for designing cell-permeable probes.

Process Chemistry: Scalable Route to Advanced Pharmaceutical Intermediates

Documented synthetic procedures demonstrate the use of methyl 3-iodo-1H-indazole-6-carboxylate on a multi-gram scale as a key intermediate for more complex targets [3]. For process chemists, the compound's reliable reactivity and the well-established nature of its cross-coupling pathways make it a predictable and scalable building block for the manufacture of active pharmaceutical ingredients (APIs) or advanced intermediates.

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